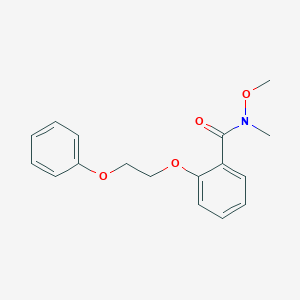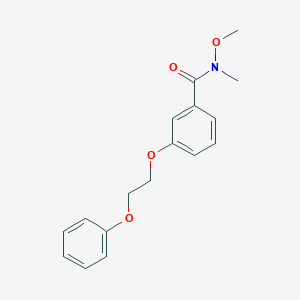![molecular formula C23H22N2O2 B269470 N-{4-[(ethylanilino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B269470.png)
N-{4-[(ethylanilino)carbonyl]phenyl}-3-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[(ethylanilino)carbonyl]phenyl}-3-methylbenzamide, commonly referred to as EMBC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. EMBC belongs to the class of benzamide derivatives and has been studied extensively for its ability to inhibit certain enzymes and receptors in the body.
作用机制
The mechanism of action of EMBC involves the inhibition of certain enzymes and receptors in the body. EMBC has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. Inhibition of HDACs can lead to increased expression of certain genes, which can have therapeutic effects. EMBC has also been shown to inhibit the activity of the dopamine transporter, which is a protein that regulates the levels of dopamine in the brain. Inhibition of the dopamine transporter can lead to increased dopamine levels, which can have therapeutic effects in the treatment of neurological disorders.
Biochemical and Physiological Effects
EMBC has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. EMBC has also been shown to have anti-inflammatory effects, which can be beneficial in the treatment of inflammatory diseases. In addition, EMBC has been shown to have anti-viral effects, which can be beneficial in the treatment of viral infections. EMBC has also been shown to have neuroprotective effects, which can be beneficial in the treatment of neurological disorders.
实验室实验的优点和局限性
EMBC has several advantages for lab experiments. It is relatively easy to synthesize and has a high degree of purity. EMBC has also been shown to have low toxicity, making it a safe compound to work with. However, EMBC has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. EMBC also has a short half-life, which can make it difficult to study its long-term effects in vivo.
未来方向
There are several future directions for research on EMBC. One potential area of research is the development of EMBC analogs that have improved solubility and pharmacokinetic properties. Another area of research is the study of EMBC in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to understand the long-term effects of EMBC in vivo and its potential for use in clinical settings.
Conclusion
In conclusion, EMBC is a promising compound that has potential therapeutic properties for the treatment of various diseases. Its mechanism of action involves the inhibition of certain enzymes and receptors in the body. EMBC has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-viral properties. While EMBC has some limitations for lab experiments, there are several future directions for research on this compound that can lead to the development of new therapies for various diseases.
合成方法
The synthesis of EMBC involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. This intermediate is then reacted with N-(4-aminophenyl) ethylacetamide to form the final product, EMBC. The synthesis method of EMBC has been optimized over the years to improve yield and purity.
科学研究应用
EMBC has been studied extensively for its potential therapeutic properties. It has been shown to inhibit the activity of certain enzymes and receptors in the body, making it a promising candidate for the treatment of various diseases. EMBC has been studied for its potential anti-cancer, anti-inflammatory, and anti-viral properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
产品名称 |
N-{4-[(ethylanilino)carbonyl]phenyl}-3-methylbenzamide |
|---|---|
分子式 |
C23H22N2O2 |
分子量 |
358.4 g/mol |
IUPAC 名称 |
N-[4-[ethyl(phenyl)carbamoyl]phenyl]-3-methylbenzamide |
InChI |
InChI=1S/C23H22N2O2/c1-3-25(21-10-5-4-6-11-21)23(27)18-12-14-20(15-13-18)24-22(26)19-9-7-8-17(2)16-19/h4-16H,3H2,1-2H3,(H,24,26) |
InChI 键 |
VJBVKODTRKFBTD-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C |
规范 SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-(2-methoxyethoxy)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269390.png)




![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide](/img/structure/B269400.png)

![N-[3-(allyloxy)phenyl]-2-ethoxybenzamide](/img/structure/B269402.png)




